Thermodynamic Stability Ranking of 2,3-Dichlorothiophene Relative to 2,5-Dichlorothiophene and 2,4-Dichlorothiophene
Computational thermochemical analysis using the CBS-QB3 composite method provides quantitative differentiation of 2,3-dichlorothiophene from its constitutional isomers. The standard enthalpy of formation (ΔH°f, 298.15 K) for 2,3-dichlorothiophene is −56.867 kcal/mol, which positions it intermediate in thermodynamic stability between 2,5-dichlorothiophene (−54.600 kcal/mol) and 2,4-dichlorothiophene (−57.083 kcal/mol) [1]. The standard Gibbs free energy of formation (ΔG°f) for 2,3-dichlorothiophene is −59.011 kcal/mol, compared to −56.236 kcal/mol for 2,5-dichlorothiophene and −59.019 kcal/mol for 2,4-dichlorothiophene [1].
| Evidence Dimension | Standard enthalpy of formation (ΔH°f, kcal/mol) and standard Gibbs free energy of formation (ΔG°f, kcal/mol) at 298.15 K |
|---|---|
| Target Compound Data | ΔH°f = −56.867 kcal/mol; ΔG°f = −59.011 kcal/mol |
| Comparator Or Baseline | 2,5-Dichlorothiophene: ΔH°f = −54.600 kcal/mol, ΔG°f = −56.236 kcal/mol; 2,4-Dichlorothiophene: ΔH°f = −57.083 kcal/mol, ΔG°f = −59.019 kcal/mol; 3,4-Dichlorothiophene: ΔH°f = −60.464 kcal/mol, ΔG°f = −62.970 kcal/mol |
| Quantified Difference | ΔΔH°f (2,3- vs 2,5-isomer) = −2.267 kcal/mol; ΔΔG°f (2,3- vs 2,5-isomer) = −2.775 kcal/mol |
| Conditions | CBS-QB3 composite computational method, gas-phase calculations at 298.15 K |
Why This Matters
The ~2.3–2.8 kcal/mol thermodynamic difference between 2,3- and 2,5-dichlorothiophene quantifies their non-interchangeable ground-state energetics, informing reaction condition optimization and explaining divergent synthetic accessibility.
- [1] Saraireh, I. A. M.; Altarawneh, M.; Alhawarin, J.; Almatarneh, M. H. A Thermochemical Parameters and Theoretical Study of the Chlorinated Compounds of Thiophene. J. Chem. 2019, Article ID 7680264. View Source
